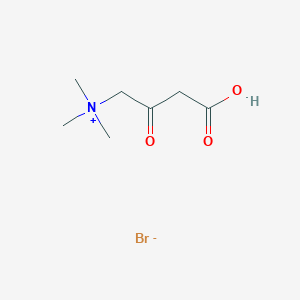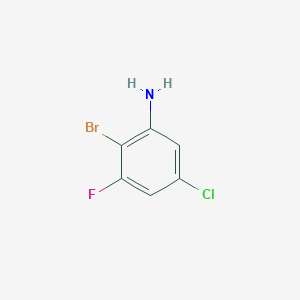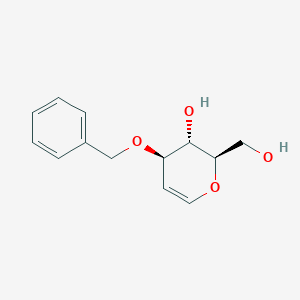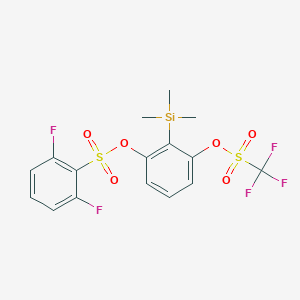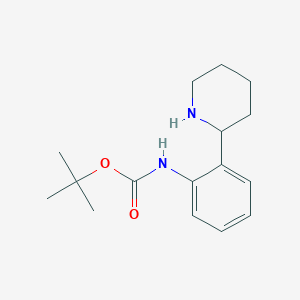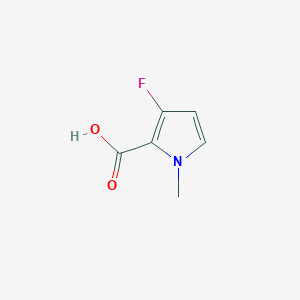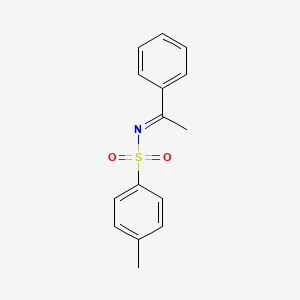![molecular formula C10H14N4O B15280132 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides.
Functionalization: The compound can be functionalized through Br/Mg-exchange, magnesiations, and zincations, followed by trapping with electrophiles.
Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and physicochemical properties.
Aplicaciones Científicas De Investigación
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for push–pull dyes.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce ERK phosphorylation as an early survival response, followed by the activation of the AP-1 complex, leading to cellular differentiation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be compared to other imidazo[1,2-b]pyrazole derivatives, such as:
Imidazo[1,2-b]pyridazine derivatives: Known for their kinase inhibitory activity.
Imidazo[1,2-b]pyrazole derivatives: Exhibiting α-glucosidase inhibitory activity.
The uniqueness of this compound lies in its specific functionalization and the resulting biological activities, which can be tailored for various applications through selective modifications.
Propiedades
Fórmula molecular |
C10H14N4O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxamide |
InChI |
InChI=1S/C10H14N4O/c1-7(2)6-13-3-4-14-10(13)8(5-12-14)9(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15) |
Clave InChI |
GPNAMKUVUQWUGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CN2C1=C(C=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)
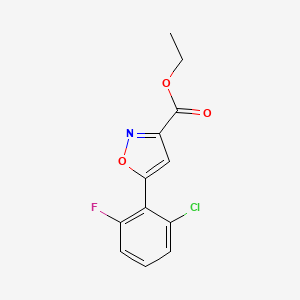
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
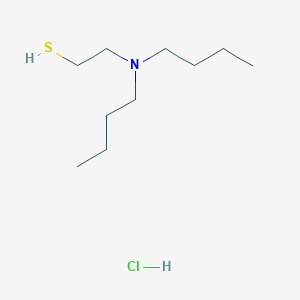
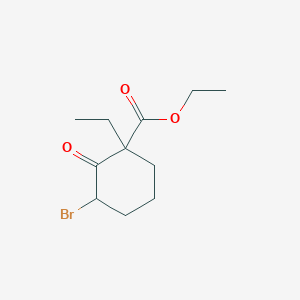
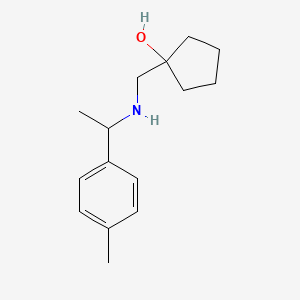
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)
